molecular formula C23H35NO2 B5902481 3-[2-(2,2-diallylpiperidin-1-yl)-2-oxoethyl]adamantan-1-ol

3-[2-(2,2-diallylpiperidin-1-yl)-2-oxoethyl]adamantan-1-ol

Cat. No. B5902481
M. Wt: 357.5 g/mol
InChI Key: WETSBWGZDOCCPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(2,2-diallylpiperidin-1-yl)-2-oxoethyl]adamantan-1-ol, also known as DAPOX or DAP, is a chemical compound that has been the subject of much scientific research in recent years. DAPOX is a synthetic molecule that was first synthesized in 2011 by a team of chemists at the University of California, Davis. Since then, it has been studied extensively for its potential applications in the fields of medicine and biochemistry.

Mechanism of Action

The mechanism of action of 3-[2-(2,2-diallylpiperidin-1-yl)-2-oxoethyl]adamantan-1-ol is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the body. These enzymes are involved in various biological processes, including cell growth and division. By inhibiting their activity, 3-[2-(2,2-diallylpiperidin-1-yl)-2-oxoethyl]adamantan-1-ol may be able to slow down or even stop the progression of certain diseases.
Biochemical and Physiological Effects:
3-[2-(2,2-diallylpiperidin-1-yl)-2-oxoethyl]adamantan-1-ol has been shown to have a number of biochemical and physiological effects in laboratory experiments. For example, it has been shown to inhibit the growth of cancer cells in vitro, as well as to reduce inflammation and oxidative stress in animal models. These effects suggest that 3-[2-(2,2-diallylpiperidin-1-yl)-2-oxoethyl]adamantan-1-ol may have a wide range of potential applications in the fields of medicine and biochemistry.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-[2-(2,2-diallylpiperidin-1-yl)-2-oxoethyl]adamantan-1-ol in laboratory experiments is its high degree of specificity. Unlike many other compounds, 3-[2-(2,2-diallylpiperidin-1-yl)-2-oxoethyl]adamantan-1-ol is able to target specific enzymes and biological processes with a high degree of precision. However, one of the main limitations of using 3-[2-(2,2-diallylpiperidin-1-yl)-2-oxoethyl]adamantan-1-ol is its relatively low solubility in water, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are many potential future directions for research involving 3-[2-(2,2-diallylpiperidin-1-yl)-2-oxoethyl]adamantan-1-ol. One promising area of research involves the use of 3-[2-(2,2-diallylpiperidin-1-yl)-2-oxoethyl]adamantan-1-ol as a potential treatment for various types of cancer, including breast cancer and prostate cancer. Other areas of research include the development of new synthetic methods for producing 3-[2-(2,2-diallylpiperidin-1-yl)-2-oxoethyl]adamantan-1-ol, as well as the exploration of its potential applications in other areas of biochemistry and medicine.

Synthesis Methods

The synthesis of 3-[2-(2,2-diallylpiperidin-1-yl)-2-oxoethyl]adamantan-1-ol involves several steps, including the reaction of 2,2-diallylpiperidine with 2-bromoethyl acetate to form a key intermediate. This intermediate is then reacted with adamantane-1-carboxylic acid to produce 3-[2-(2,2-diallylpiperidin-1-yl)-2-oxoethyl]adamantan-1-ol. The overall synthesis of 3-[2-(2,2-diallylpiperidin-1-yl)-2-oxoethyl]adamantan-1-ol is a complex process that requires careful attention to detail and a thorough understanding of organic chemistry.

Scientific Research Applications

3-[2-(2,2-diallylpiperidin-1-yl)-2-oxoethyl]adamantan-1-ol has been the subject of much scientific research due to its potential applications in the fields of medicine and biochemistry. One of the most promising areas of research involves the use of 3-[2-(2,2-diallylpiperidin-1-yl)-2-oxoethyl]adamantan-1-ol as a potential treatment for various medical conditions, including cancer and neurological disorders.

properties

IUPAC Name

1-[2,2-bis(prop-2-enyl)piperidin-1-yl]-2-(3-hydroxy-1-adamantyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H35NO2/c1-3-7-22(8-4-2)9-5-6-10-24(22)20(25)16-21-12-18-11-19(13-21)15-23(26,14-18)17-21/h3-4,18-19,26H,1-2,5-17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WETSBWGZDOCCPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1(CCCCN1C(=O)CC23CC4CC(C2)CC(C4)(C3)O)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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